molecular formula C11H16O B566533 3,6-Dimethyl-2-propan-2-ylphenol CAS No. 108929-09-5

3,6-Dimethyl-2-propan-2-ylphenol

Cat. No.: B566533
CAS No.: 108929-09-5
M. Wt: 164.248
InChI Key: APYKTELMGOJSIN-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-propan-2-ylphenol (CAS 3727-17-1) is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This alkylated phenol is characterized by a density of approximately 0.984 g/cm³ and a boiling point of 251.6°C at 760 mmHg, presenting as a liquid under standard conditions with a flash point of 112.9°C . As a phenolic compound with specific alkyl substitutions, it serves as a valuable intermediate and building block in organic synthesis and chemical research. Researchers utilize this compound in the development of more complex molecular structures, such as morpholine-2,5-dione derivatives, which are classes of compounds known to be studied for their potential biological activities . Its structural features align with alkylphenols, a class of chemicals that have been widely investigated for various properties, including potential estrogenic activity, making it a compound of interest in structure-activity relationship (SAR) studies . Provided as a high-purity material, this compound is intended for laboratory research and chemical synthesis applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

108929-09-5

Molecular Formula

C11H16O

Molecular Weight

164.248

IUPAC Name

3,6-dimethyl-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-7(2)10-8(3)5-6-9(4)11(10)12/h5-7,12H,1-4H3

InChI Key

APYKTELMGOJSIN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)O)C(C)C

Synonyms

Phenol, 3,6-dimethyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-2-propan-2-ylphenol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-propan-2-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,6-Dimethyl-2-propan-2-ylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3,6-Dimethyl-2-propan-2-ylphenol, differing in substituent types, positions, or ring systems:

2,5-Dimethoxy-6-methyl-3-propan-2-ylphenol
  • Molecular Formula : C₁₃H₂₀O₃
  • Key Differences : Methoxy groups at positions 2 and 5 replace methyl groups, altering electronic effects.
  • Properties: Reduced acidity compared to phenol due to electron-donating methoxy groups. Increased solubility in polar solvents (e.g., ethanol) due to methoxy substituents. Higher molecular weight (266.33 g/mol) vs. target compound (~178.27 g/mol).
  • Source :
Phenol, 2-methyl-6-(2-propen-1-yl)
  • Molecular Formula : C₁₀H₁₂O
  • Key Differences : A propenyl group replaces the isopropyl group at position 6.
  • Properties :
    • Lower melting point due to unsaturated propenyl group.
    • Enhanced reactivity (e.g., susceptibility to electrophilic addition).
    • Reduced steric hindrance compared to isopropyl.
  • Source :
6-Isopropenyl-3-methyl-cyclohex-2-enol
  • Molecular Formula : C₁₀H₁₆O
  • Key Differences: Cyclohexenol ring replaces aromatic phenol; isopropenyl group at position 6.
  • Properties: Aliphatic ring reduces aromatic stabilization, increasing reactivity. Lower solubility in water due to non-polar cyclohexene structure.
  • Source :
3',5-Diallyl-2,4'-biphenyldiol
  • Molecular Formula : C₁₈H₁₈O₂
  • Key Differences : Biphenyl system with dihydroxy and diallyl groups.
  • Properties :
    • Higher molecular weight (266.33 g/mol) enhances thermal stability.
    • Extended conjugation increases UV absorption for analytical detection.
  • Source :

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Trends
This compound C₁₂H₁₈O ~178.27 3,6-dimethyl; 2-isopropyl 240–260 (est.) Low in water; high in organics
2,5-Dimethoxy-6-methyl-3-propan-2-ylphenol C₁₃H₂₀O₃ 266.33 2,5-methoxy; 6-methyl; 3-isopropyl 300–320 (est.) Moderate in polar solvents
Phenol, 2-methyl-6-(2-propen-1-yl) C₁₀H₁₂O 148.20 2-methyl; 6-propenyl 200–220 (est.) Low in water; reactive
6-Isopropenyl-3-methyl-cyclohex-2-enol C₁₀H₁₆O 152.23 Cyclohexenol; isopropenyl 180–200 (est.) Low in polar solvents
3',5-Diallyl-2,4'-biphenyldiol C₁₈H₁₈O₂ 266.33 Biphenyl; dihydroxy; diallyl >300 Insoluble in water

Q & A

Q. What are the established synthetic routes for 3,6-Dimethyl-2-propan-2-ylphenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common synthetic routes include Friedel-Crafts alkylation of m-cresol derivatives using isopropyl halides or alcohols under acidic catalysis. Optimization involves adjusting reaction parameters such as temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst type (e.g., AlCl₃ or FeCl₃). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity . Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance regioselectivity and reduce side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.7–7.1 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). ¹³C NMR identifies carbonyl or hydroxyl-bearing carbons.
  • IR : O–H stretch (~3200 cm⁻¹) and C–O vibrations (~1250 cm⁻¹) validate phenolic structure.
  • HPLC/MS : Ensures purity (>98%) and detects trace impurities. X-ray crystallography (e.g., single-crystal analysis at 100 K) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. For example, keto-enol tautomerism in oxidized derivatives can shift NMR peaks. Validate using:
  • Variable Temperature NMR : To identify dynamic equilibria.
  • 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximity.
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for isoxazolo-pyridazinone derivatives .

Q. What strategies optimize regioselective functionalization of this compound for targeted bioactivity studies?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use bulky directing groups (e.g., trimethylsilyl) to block para positions, favoring ortho substitution.
  • Electrophilic Aromatic Substitution : Control electronic effects via electron-donating/withdrawing substituents. For example, nitration at low temperatures (-10°C) favors meta products due to steric hindrance from isopropyl groups .
  • Microwave-Assisted Reactions : Enhance selectivity in halogenation or sulfonation .

Q. How can computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Simulate binding affinities to targets like cytochrome P450 or estrogen receptors.
  • QSAR/QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Quantum mechanical calculations (DFT) predict electron density maps for reactive sites .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve contradictory results in the oxidation products of this compound?

  • Methodological Answer : Conflicting reports of ketone vs. quinone formation require controlled studies:
  • Oxygen Availability : Anaerobic vs. aerobic conditions (e.g., under N₂ vs. O₂ atmosphere).
  • Catalyst Screening : Compare MnO₂, KMnO₄, or enzymatic oxidants (e.g., laccase).
  • In Situ Monitoring : Use UV-Vis spectroscopy to track intermediate species .

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variable interactions (e.g., temperature, catalyst loading).
  • Control Charts : Monitor yield/purity across 10+ batches to identify outliers.
  • Principal Component Analysis (PCA) : Correlate spectral data with reaction conditions .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves and goggles due to phenolic toxicity.
  • Ventilation : Fume hoods for reactions releasing volatile byproducts (e.g., HCl during alkylation).
  • Waste Disposal : Neutralize acidic/basic waste before disposal, as per EPA guidelines .

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